heptyl (3R)-4-chloro-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl (3R)-4-chloro-3-hydroxybutanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl (3R)-4-chloro-3-hydroxybutanoate typically involves the esterification of 4-chloro-3-hydroxybutanoic acid with heptanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Heptyl (3R)-4-chloro-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 4-chloro-3-oxobutanoate or 4-chloro-3-hydroxybutanoic acid.
Reduction: 4-chloro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptyl (3R)-4-chloro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of heptyl (3R)-4-chloro-3-hydroxybutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-chloro-3-hydroxybutanoic acid, which can then interact with various enzymes and receptors in biological systems. The chlorine atom may also play a role in enhancing the compound’s bioactivity by facilitating interactions with target proteins.
Comparison with Similar Compounds
Heptyl (3R)-4-chloro-3-hydroxybutanoate can be compared with other similar compounds, such as:
Heptyl glucoside: A fatty acyl glycoside with different functional groups and applications.
Heptyl 1-thiohexopyranoside: A thioglycoside with distinct chemical properties and uses.
Properties
CAS No. |
86728-98-5 |
---|---|
Molecular Formula |
C11H21ClO3 |
Molecular Weight |
236.73 g/mol |
IUPAC Name |
heptyl (3R)-4-chloro-3-hydroxybutanoate |
InChI |
InChI=1S/C11H21ClO3/c1-2-3-4-5-6-7-15-11(14)8-10(13)9-12/h10,13H,2-9H2,1H3/t10-/m1/s1 |
InChI Key |
VUKJOZYOTKSXFI-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCCCCOC(=O)C[C@H](CCl)O |
Canonical SMILES |
CCCCCCCOC(=O)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.